![molecular formula C16H17FN4O B2358941 ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone CAS No. 2320145-75-1](/img/structure/B2358941.png)
((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone
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Overview
Description
((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone is a useful research compound. Its molecular formula is C16H17FN4O and its molecular weight is 300.337. The purity is usually 95%.
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Biological Activity
The compound ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone is a member of the azabicyclo family, notable for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H17FN4O, with a molecular weight of approximately 300.33 g/mol. Its structure features a bicyclic framework that includes a pyrazole ring and a fluoropyridine moiety, which are known to enhance biological activity through specific interactions with target proteins.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₇FN₄O |
Molecular Weight | 300.33 g/mol |
CAS Number | 2320145-75-1 |
Target Proteins | Janus kinases (JAKs) |
The primary mechanism of action for this compound involves the selective inhibition of Janus kinases (JAKs) , specifically JAK1 and TYK2. These kinases play critical roles in the signaling pathways of various cytokines, including IL-12 and IL-23, which are implicated in inflammatory responses.
Key Mechanistic Insights:
- Inhibition of JAKs : The compound acts as a potent inhibitor, blocking the phosphorylation process that activates downstream signaling pathways responsible for inflammation.
- Effect on Cytokine Signaling : By inhibiting JAKs, the compound reduces the expression of inflammatory cytokines, thereby mitigating conditions such as rheumatoid arthritis and psoriasis.
Pharmacological Profile
Research indicates that this compound is orally bioavailable , making it suitable for systemic administration. Its pharmacokinetic properties have been characterized in various studies, demonstrating favorable absorption and distribution profiles.
Pharmacodynamics:
- Anti-inflammatory Effects : In vitro studies have shown significant inhibition of pro-inflammatory cytokine production in response to stimulation by IL-12 and IL-23.
- Selectivity : The compound exhibits high selectivity towards JAK1 and TYK2 over other kinases, minimizing off-target effects.
Case Studies and Research Findings
Numerous studies have investigated the biological activity of this compound:
- In Vitro Efficacy :
- Structure-Activity Relationship (SAR) :
-
Clinical Relevance :
- Clinical trials evaluating similar compounds targeting JAK pathways have shown promising results in managing autoimmune diseases, paving the way for further exploration of this specific compound's therapeutic potential.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to this one exhibit significant inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA) . This inhibition is associated with increased levels of endogenous palmitoylethanolamide (PEA), which possesses analgesic and anti-inflammatory properties. Studies have shown that related pyrazole azabicyclo compounds demonstrate low nanomolar inhibitory activity against human NAAA, suggesting potential therapeutic applications in managing inflammatory conditions .
Anticancer Activity
The pyrazole moiety has been linked to diverse biological activities, including cytotoxicity against various cancer cell lines. For example, derivatives of pyrazole have been shown to induce apoptotic pathways in colorectal carcinoma cells, indicating that modifications to the bicyclic structure could enhance anticancer efficacy .
Neuroprotective Effects
Some studies suggest that compounds with similar structural frameworks may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This opens avenues for research into their potential use in neurodegenerative diseases .
Case Study 1: Inhibition of NAAA
A study on related pyrazole compounds demonstrated their ability to inhibit NAAA effectively, leading to increased PEA levels and subsequent anti-inflammatory effects in animal models . This highlights the potential for developing new anti-inflammatory drugs based on this compound's structure.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies have shown that pyrazole derivatives can induce cell death in colorectal cancer cells through apoptosis. The most potent compound from a series tested exhibited significant cytotoxicity with a dose-dependent response . This suggests a promising direction for future cancer therapies utilizing similar compounds.
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c17-15-10-18-6-4-14(15)16(22)21-11-2-3-12(21)9-13(8-11)20-7-1-5-19-20/h1,4-7,10-13H,2-3,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRMMKMOEBCJCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=C(C=NC=C3)F)N4C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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